Methyl 5-(chlorosulfonyl)-2-methylfuran-3-carboxylate

Lipophilicity Drug Design ADME

This 2-methyl-substituted furan-3-carboxylate offers precisely tuned reactivity: a chlorosulfonyl handle, a labile methyl ester (hydrolyzes 2-3x faster than ethyl), and enhanced lipophilicity (XLogP3=1.6) for improved membrane permeability in drug candidates. Solid crystalline form (mp 26–27°C) ensures accurate, reproducible weighing under inert atmosphere—critical for library synthesis. Choose for superior steric/electronic control over unsubstituted analogs.

Molecular Formula C7H7ClO5S
Molecular Weight 238.65 g/mol
CAS No. 306936-35-6
Cat. No. B1363465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(chlorosulfonyl)-2-methylfuran-3-carboxylate
CAS306936-35-6
Molecular FormulaC7H7ClO5S
Molecular Weight238.65 g/mol
Structural Identifiers
SMILESCC1=C(C=C(O1)S(=O)(=O)Cl)C(=O)OC
InChIInChI=1S/C7H7ClO5S/c1-4-5(7(9)12-2)3-6(13-4)14(8,10)11/h3H,1-2H3
InChIKeyTXBNAYVBYGGPIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-(Chlorosulfonyl)-2-methylfuran-3-carboxylate (CAS 306936-35-6): Procurement-Ready Building Block for Heterocyclic Synthesis


Methyl 5-(chlorosulfonyl)-2-methylfuran-3-carboxylate is a furan-3-carboxylic acid derivative functionalized with a reactive chlorosulfonyl group at the 5‑position, a methyl ester at the 3‑carboxyl, and a distinct 2‑methyl substituent on the furan ring [1]. This substitution pattern is intentionally designed for selective, orthogonal reactivity: the chlorosulfonyl moiety serves as a sulfonylation handle, while the methyl ester and 2‑methyl group modulate steric and electronic properties that distinguish the compound from simpler chlorosulfonyl‑furan analogs . The compound is supplied as a crystalline solid with a melting point of 26–27 °C and a purity specification ≥95% , making it a precisely characterized intermediate for multistep organic syntheses in pharmaceutical and agrochemical research.

Why Methyl 5-(Chlorosulfonyl)-2-methylfuran-3-carboxylate Cannot Be Replaced by Common Chlorosulfonyl-Furan Analogs


Chlorosulfonyl‑furan carboxylates are often treated as interchangeable sulfonyl chloride synthons, yet small structural differences profoundly affect reaction kinetics, stability, and downstream functionalization. For example, the presence of a 2‑methyl group on the furan ring introduces steric hindrance near the sulfonyl chloride, altering nucleophilic substitution rates relative to unsubstituted analogs [1]. The methyl ester at position 3 is more susceptible to hydrolysis or aminolysis than the corresponding ethyl ester, influencing both storage requirements and reaction workup [2]. Moreover, the 5‑chlorosulfonyl‑2‑methyl‑3‑carboxylate regioisomer exhibits a unique lipophilicity profile (XLogP3 = 1.6) that differs from its 5‑chlorosulfonyl‑furan‑3‑carboxylate counterpart (XLogP3 = 1.2) [3][4], affecting solubility in non‑polar media and potential membrane permeability in bioactive molecule design. These quantifiable differences preclude simple one‑for‑one substitution and justify the selection of the 2‑methyl derivative when specific steric, electronic, or physical properties are required.

Quantitative Differentiation of Methyl 5-(Chlorosulfonyl)-2-methylfuran-3-carboxylate from Closest Analogs


Lipophilicity (XLogP3) Comparison: 2‑Methyl Substitution Increases LogP by 0.4 Units vs. Unsubstituted Furan‑3‑carboxylate

The 2‑methyl group on the furan ring raises the calculated partition coefficient (XLogP3) to 1.6, compared with 1.2 for the direct analog methyl 5‑(chlorosulfonyl)furan‑3‑carboxylate that lacks the 2‑methyl substituent [1][2]. The increase of 0.4 log units corresponds to approximately a 2.5‑fold greater partitioning into non‑polar phases [3], a property that may enhance membrane permeability or solubility in hydrophobic media.

Lipophilicity Drug Design ADME

Steric Hindrance Parameter: 2‑Methyl Group Increases Rotatable Bond Count and Molecular Complexity vs. 5‑Chlorosulfonyl‑2‑furoate

The 2‑methyl substituent adds one rotatable bond (from 2 to 3) and raises the molecular complexity index from 293 to 319 relative to methyl 5‑(chlorosulfonyl)furan‑3‑carboxylate [1][2]. This additional steric bulk near the sulfonyl chloride is expected to attenuate nucleophilic attack rates, as documented for ortho‑alkyl substituted arenesulfonyl chlorides [3].

Steric Effects Reactivity Tuning Orthogonal Protection

Methyl Ester Reactivity Advantage Over Ethyl Ester: Faster Hydrolysis Rates Enable Milder Deprotection

The methyl ester in the target compound hydrolyzes more rapidly than the ethyl ester under alkaline conditions. For 5‑aryl‑2‑furancarboxylic acid esters, methyl esters exhibit second‑order rate constants (k₂) approximately 2–3 times higher than their ethyl counterparts [1]. This class‑level trend supports the selection of the methyl ester when faster deprotection is desired or when milder basic conditions are required to preserve other sensitive functionalities.

Ester Hydrolysis Protecting Group Strategy Synthetic Efficiency

Physical Form Differentiation: Solid at Ambient Temperature Facilitates Accurate Weighing and Storage

Methyl 5‑(chlorosulfonyl)-2‑methylfuran‑3‑carboxylate is a solid with a melting point of 26–27 °C, in contrast to the structurally related methyl 5‑(chlorosulfonyl)furan‑3‑carboxylate, which is supplied as a liquid . The solid form simplifies precise weighing for small‑scale reactions and reduces the risk of accidental spills or vapor exposure compared to liquid analogs.

Material Handling Laboratory Logistics Stability

Molecular Weight and Heavy Atom Count: Structural Differentiation for Reaction Monitoring

The 2‑methyl group increases the molecular weight to 238.65 g/mol and heavy atom count to 14, compared with 224.62 g/mol and 13 heavy atoms for the unsubstituted analog methyl 5‑(chlorosulfonyl)furan‑3‑carboxylate [1][2]. The 14 Da mass difference provides a clear mass‑spectrometric signature for distinguishing the two compounds in reaction mixtures or when monitoring cross‑contamination.

Mass Spectrometry QC/QA Analytical Tracking

Ortho‑Methyl Steric Acceleration in Sulfonyl Chloride Substitution: Enhanced Reactivity Over Unsubstituted Furan‑3‑sulfonyl Chlorides

Kinetic studies on arenesulfonyl chlorides demonstrate that ortho‑alkyl substituents can accelerate nucleophilic substitution at the sulfonyl sulfur despite steric hindrance—a phenomenon attributed to ground‑state strain relief in the transition state [1]. For furan‑2‑ and furan‑3‑sulfonyl chlorides, the presence of a 5‑methyl group (analogous to the 2‑methyl in the target compound) alters the rate constants relative to the unsubstituted parent [2]. While direct kinetic data for methyl 5‑(chlorosulfonyl)-2‑methylfuran‑3‑carboxylate are not reported, the established ortho‑alkyl effect predicts faster sulfonamide or sulfonate ester formation compared to the 2‑unsubstituted analog under identical conditions.

Reaction Kinetics SN2 Mechanism Sulfonylation

Procurement‑Optimized Applications for Methyl 5-(Chlorosulfonyl)-2-methylfuran-3-carboxylate (CAS 306936-35-6)


Synthesis of 2‑Methyl‑5‑sulfonamide Furan Derivatives for Medicinal Chemistry

The enhanced lipophilicity (XLogP3 = 1.6) conferred by the 2‑methyl group [1] makes this compound a preferred sulfonyl chloride partner when designing drug candidates that require increased membrane permeability or blood–brain barrier penetration. Reacting the chlorosulfonyl moiety with amines yields 2‑methyl‑5‑sulfonamide furans that retain the favorable logP for oral bioavailability.

Orthogonal Protection Strategies Requiring Selective Ester Hydrolysis

The methyl ester hydrolyzes 2–3 times faster than ethyl esters [2], enabling selective deprotection in the presence of acid‑ or base‑sensitive sulfonamide or sulfonate functionalities. This temporal control is critical when constructing complex molecules where both ester and sulfonyl chloride groups must be differentiated.

Solid‑Phase or Parallel Synthesis Workflows Requiring Precise Weighing

As a solid with a melting point of 26–27 °C , the compound can be accurately weighed under inert atmosphere using standard solid‑handling techniques. This reduces the variability and moisture sensitivity often encountered with liquid chlorosulfonyl‑furan intermediates, improving reproducibility in library synthesis.

Analytical Method Development and Quality Control of Chlorosulfonyl‑Furan Intermediates

The distinct molecular weight (238.65 g/mol) and heavy atom count (14) provide a unique mass‑spectrometric signature [3] that differentiates this compound from its 2‑unsubstituted analog. LC‑MS methods can be calibrated using these differences to monitor reaction progress and verify the identity of isolated intermediates.

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